![molecular formula C7H14FNO B13475702 [4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
[4-(Fluoromethyl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Fluoromethyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C7H15FNO. It is a derivative of oxane, featuring a fluoromethyl group and a methanamine group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with fluoromethylating agents and subsequent amination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Fluoromethyl)oxan-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
[4-(Fluoromethyl)oxan-4-yl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methanamine group can interact with various enzymes and receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(Chloromethyl)oxan-4-yl]methanamine
- [4-(Bromomethyl)oxan-4-yl]methanamine
- [4-(Hydroxymethyl)oxan-4-yl]methanamine
Uniqueness
[4-(Fluoromethyl)oxan-4-yl]methanamine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to its chloro, bromo, and hydroxy analogs.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C7H14FNO/c8-5-7(6-9)1-3-10-4-2-7/h1-6,9H2 |
InChI Key |
WWHWBVNNEZTPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


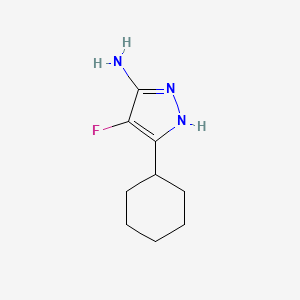
![rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
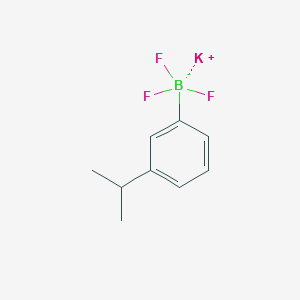
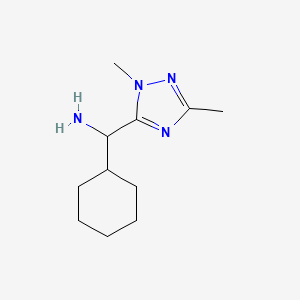
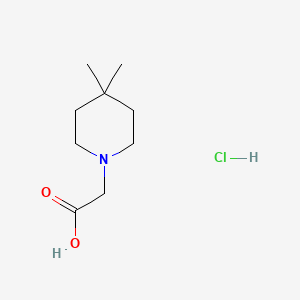
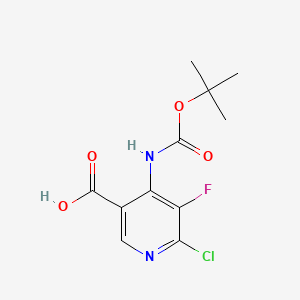
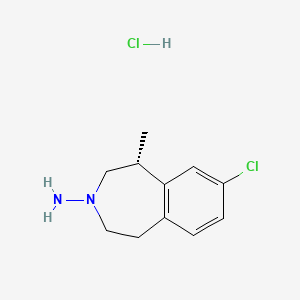
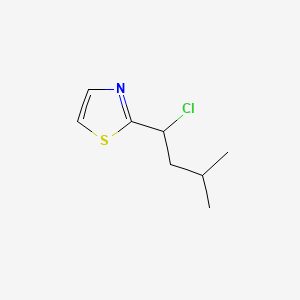
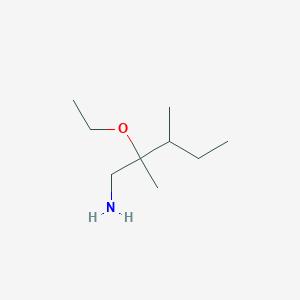
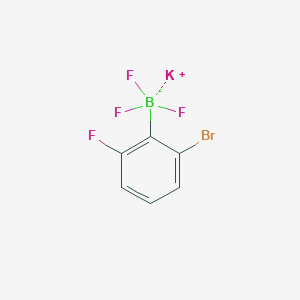
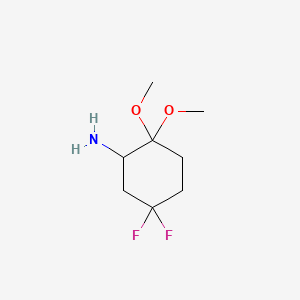
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)
